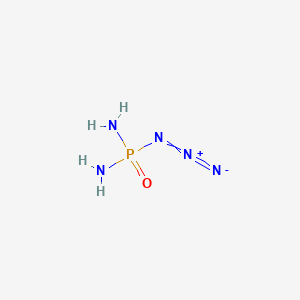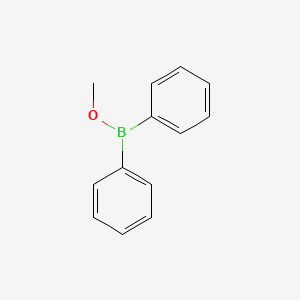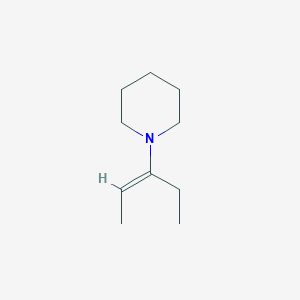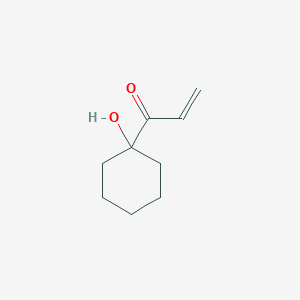
2-(Ethoxymethyl)-3-methylbuta-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Ethoxymethyl)-3-methylbuta-1,3-diene is an organic compound that belongs to the class of dienes Dienes are hydrocarbons that contain two double bonds This particular compound is characterized by the presence of an ethoxymethyl group attached to the butadiene skeleton
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxymethyl)-3-methylbuta-1,3-diene can be achieved through several methods. One common approach involves the reaction of 2-bromomethyl-1,3-butadiene with sodium ethoxide in dry tetrahydrofuran (THF). The reaction is carried out at low temperatures, typically around 0°C, and the product is isolated by distillation under reduced pressure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for the addition of reagents and control of reaction parameters can improve the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Ethoxymethyl)-3-methylbuta-1,3-diene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to the formation of saturated compounds.
Substitution: The ethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated hydrocarbons. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
2-(Ethoxymethyl)-3-methylbuta-1,3-diene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of biological processes involving dienes and their derivatives.
Medicine: Research into potential pharmaceutical applications may explore its use as a precursor for drug synthesis.
Industry: It is utilized in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Ethoxymethyl)-3-methylbuta-1,3-diene involves its interaction with various molecular targets and pathways. The compound’s double bonds and ethoxymethyl group allow it to participate in a range of chemical reactions, influencing its behavior in different environments. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Trimethylsilyl)ethoxymethyl chloride: This compound is used as a reagent for the preparation of protection groups for amines, alcohols, phenols, and carboxy groups.
Ethoxymethyl ether Sal B: A derivative of salvinorin A, used in pre-clinical studies for its anti-cocaine properties.
Uniqueness
2-(Ethoxymethyl)-3-methylbuta-1,3-diene is unique due to its specific structure, which combines the reactivity of a diene with the functional versatility of an ethoxymethyl group. This combination allows it to participate in a wide range of chemical reactions, making it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
21619-05-6 |
|---|---|
Formule moléculaire |
C8H14O |
Poids moléculaire |
126.20 g/mol |
Nom IUPAC |
2-(ethoxymethyl)-3-methylbuta-1,3-diene |
InChI |
InChI=1S/C8H14O/c1-5-9-6-8(4)7(2)3/h2,4-6H2,1,3H3 |
Clé InChI |
MIALEDZPXAFOTO-UHFFFAOYSA-N |
SMILES canonique |
CCOCC(=C)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



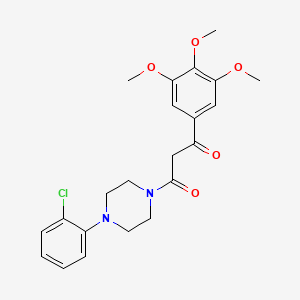
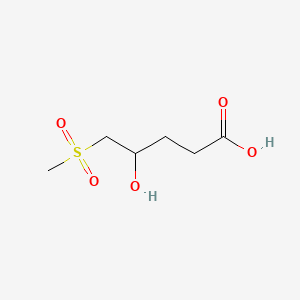
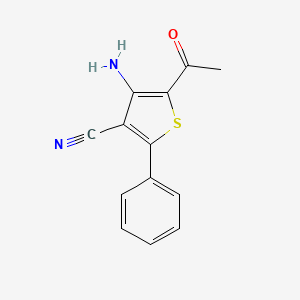

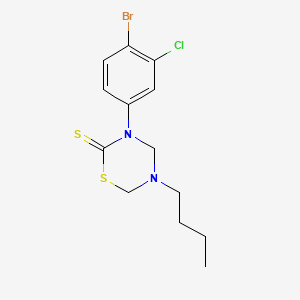

![Nitric acid;2-[4-(3-phenylpropoxy)phenyl]guanidine](/img/structure/B14708054.png)
